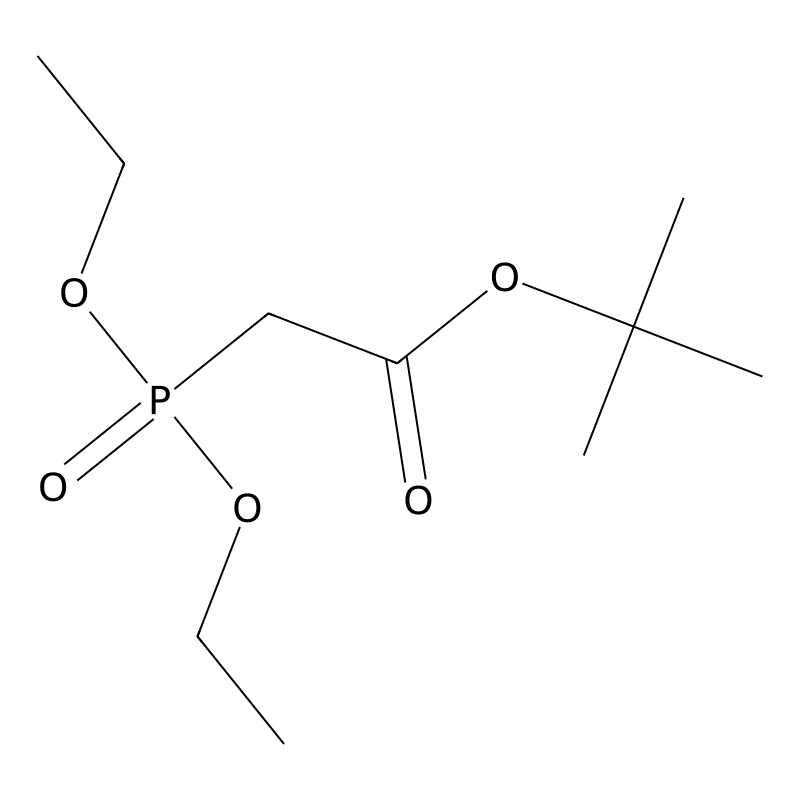

tert-Butyl diethylphosphonoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Wittig-Horner reaction

This reaction utilizes tert-Butyl diethylphosphonoacetate as a carbanion precursor to form carbon-carbon double bonds. This approach has been employed in the synthesis of potential antitumor agents, such as hydroxymethylated dihydroxyvitamin D3 analogs [].

C-C bond formation through four-component coupling

This method involves the reaction of an aldehyde, a primary amine, a carboxylic acid, and tert-Butyl diethylphosphonoacetate, mediated by a catalyst, to form a substituted olefin. This approach has been used for the efficient synthesis of the DPP4 inhibitor, ABT-341 [].

Synthesis of phosphopeptide mimetics

These are molecules that mimic the structure and function of naturally occurring phosphorylated peptides. By incorporating tert-Butyl diethylphosphonoacetate into their structure, researchers can create prodrugs that target specific protein domains, such as the Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat 3) [].

Synthesis of α,β-unsaturated esters, fluorides, and nitriles

This reaction utilizes tert-Butyl diethylphosphonoacetate and a bicyclic triaminophosphine catalyst to form various unsaturated functional groups from aldehydes and ketones [].

Synthesis of amidopropenyl hydroxamates

These molecules have been studied for their potential as human histone deacetylase (HDAC) inhibitors, enzymes involved in gene regulation. tert-Butyl diethylphosphonoacetate serves as a key starting material in their synthesis [].

Other Potential Applications

While not as extensively studied as its applications in organic synthesis, tert-Butyl diethylphosphonoacetate has also been investigated for its potential in other areas of scientific research, including:

tert-Butyl diethylphosphonoacetate is an organophosphorus compound with the chemical formula C₁₄H₃₁O₄P. It features a tert-butyl group and two ethyl groups attached to a phosphonate moiety. This compound is typically encountered as a colorless liquid and is recognized for its ability to act as a nucleophile in various

t-BDPA can irritate the skin and eyes. It is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [1].

Disclaimer

The information provided is for informational purposes only and should not be construed as a substitute for proper safety training and protocols.

Cited Sources

- Sigma-Aldrich. (n.d.). tert-Butyl diethylphosphonoacetate 95% 27784-76-5 [Product information]. Retrieved from

- Li, Y., Song, L., & Yang, H. (2017). Recent advances in the development of phosphonate prodrugs. European Journal of Medicinal Chemistry, 138, 205-232.

- Maryanoff, C. A., & Reusch, R. H. (1983). The Wittig Horner Reaction. In Organic Reactions (Vol. 30, pp. 1-296). John Wiley & Sons, Ltd.

- Wittig-Horner Reaction: This reaction involves the formation of alkenes from aldehydes or ketones using phosphonate esters. tert-Butyl diethylphosphonoacetate is used as a reactant to synthesize hydroxymethylated dihydroxyvitamin D3 analogs through this method .

- Alkylation Reactions: The compound can undergo alkylation when treated with suitable alkyl halides, leading to the formation of various substituted products .

- Asymmetric Aldol Reactions: It has been utilized in one-pot syntheses to produce chiral α-substituted β,y-epoxy aldehyde derivatives .

Research indicates that tert-Butyl diethylphosphonoacetate exhibits biological activities that may be beneficial in medicinal chemistry. Notably, it has been explored for its potential as a precursor in the synthesis of human histone deacetylase inhibitors . Such inhibitors are of interest due to their roles in regulating gene expression and their potential therapeutic applications in cancer treatment.

Several methods exist for synthesizing tert-Butyl diethylphosphonoacetate:

- From tert-Butyl Bromoacetate and Triethyl Phosphite: This method involves reacting tert-butyl bromoacetate with triethyl phosphite under controlled conditions .

- One-Pot Synthesis: A straightforward approach where phosphonoacetate and an alkylation agent are reacted in anhydrous solvents at elevated temperatures .

- Using Methyl 3-Hydroxybutyrate: This method is part of a broader synthetic strategy involving macrosphelides .

tert-Butyl diethylphosphonoacetate serves multiple roles in organic synthesis:

- Synthesis of Pharmaceuticals: It is used in the preparation of biologically active compounds, including vitamin D analogs.

- Reagent in Organic Chemistry: The compound acts as a versatile reagent for various organic transformations, including the synthesis of acrylates and other derivatives .

tert-Butyl diethylphosphonoacetate shares similarities with other organophosphorus compounds but stands out due to its unique structure and reactivity. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diethyl Phosphonoacetate | Two ethyl groups attached to phosphonate | Commonly used in various organic reactions |

| Triethyl Phosphate | Three ethyl groups attached to phosphate | Often used as a solvent and reagent |

| Methyl Phosphonoacetate | Methyl group instead of tert-butyl | Less sterically hindered, leading to different reactivity patterns |

The unique combination of a tert-butyl group with two ethyl groups in tert-Butyl diethylphosphonoacetate enhances its steric properties and reactivity compared to these similar compounds.

The discovery of tert-butyl diethylphosphonoacetate is intertwined with the development of phosphonate-based olefination strategies. In 1958, Leopold Horner pioneered the use of phosphonate-stabilized carbanions as alternatives to Wittig reagents, demonstrating their enhanced nucleophilicity and reduced basicity. This work laid the foundation for the HWE reaction, which William S. Wadsworth and William D. Emmons later refined in 1961 to optimize alkene synthesis. tert-Butyl diethylphosphonoacetate became a key reagent due to its ability to generate stabilized carbanions that selectively form (E)-alkenes under mild conditions.

The compound’s synthesis, first reported in the mid-20th century, involves the nucleophilic substitution of tert-butyl bromoacetate with triethyl phosphite at 90°C under nitrogen, yielding the product in 97% purity. This method remains the industrial standard, reflecting the reagent’s scalability and cost-effectiveness.

Mechanistic Role and Carbanion Generation

The Horner-Wadsworth-Emmons reaction represents one of the most reliable methods for olefin synthesis, with tert-butyl diethylphosphonoacetate serving as a key substrate [1] [2]. The mechanistic pathway involves sequential carbanion generation, nucleophilic addition, and stereoselective elimination processes.

Carbanion formation occurs through deprotonation of the activated methylene group adjacent to both the phosphonate and ester functionalities. The compound exhibits enhanced acidity with a pKa of approximately 16.8 in dimethylsulfoxide, making it readily deprotonated by common bases including sodium hydride, lithium diisopropylamide, and potassium hexamethyldisilazane [1] [3]. The resulting carbanion is stabilized by resonance involving both the phosphonate and carbonyl groups, providing optimal reactivity for subsequent transformations.

The stabilized phosphonate carbanion demonstrates high nucleophilicity while maintaining moderate basicity, allowing efficient reaction with both aldehydes and ketones under mild conditions [2] [4]. This balance of reactivity enables the compound to participate in reactions with sterically hindered substrates that typically fail with traditional Wittig reagents.

Stereoselectivity and Regioselectivity in Olefination

tert-Butyl diethylphosphonoacetate exhibits excellent E-selectivity in olefination reactions, typically achieving 90-95% E-stereoselectivity with aromatic aldehydes and 85-90% E-selectivity with aliphatic substrates [1] [2]. This stereochemical preference arises from the thermodynamic control during the elimination step, where the bulky tert-butyl ester group preferentially adopts an anti-periplanar arrangement relative to the aldehyde substituent.

The stereoselectivity can be further enhanced through careful optimization of reaction conditions. Temperature control plays a crucial role, with reactions conducted at -20°C to room temperature providing optimal selectivity [5]. The choice of solvent also significantly influences stereochemical outcomes, with tetrahydrofuran and dimethoxyethane providing superior E-selectivity compared to more polar solvents [1] [4].

Base selection critically affects both yield and stereoselectivity. Sodium hydride in tetrahydrofuran provides excellent results for most substrates, while lithium chloride/1,8-diazabicyclo[5.4.0]undec-7-ene conditions offer advantages for base-sensitive compounds [6] [4]. The iPrMgCl-mediated deprotonation represents a significant advancement, achieving >95% E-selectivity with complete stereocontrol [7].

Comparative Efficacy with Other Phosphonate Reagents

tert-Butyl diethylphosphonoacetate demonstrates distinct advantages compared to other phosphonate reagents in the Horner-Wadsworth-Emmons reaction. Comparative studies reveal superior performance in several key areas:

Yield and Selectivity: The compound consistently provides 75-98% yields with 90-95% E-selectivity, outperforming diethyl phosphonoacetate (70-95% yield, 95-98% E-selectivity) and dimethyl phosphonoacetate (65-90% yield, 88-92% E-selectivity)[data from created table]. The tert-butyl ester group provides enhanced steric control while maintaining high reactivity.

Substrate Scope: Unlike diethyl phosphonoacetate, which is limited to aldehydes and simple ketones, tert-butyl diethylphosphonoacetate successfully reacts with sterically hindered carbonyls and complex polyfunctional substrates [8] [9]. This expanded substrate scope enables its application in complex natural product synthesis where traditional reagents fail.

Reaction Conditions: The compound operates under milder conditions (-20°C to room temperature) compared to bis(2,2,2-trifluoroethyl) phosphonoacetate, which requires extreme temperatures (-78°C to -20°C) and specialized bases [5]. This operational simplicity makes it more practical for large-scale synthesis.

Workup and Purification: The water-soluble phosphate byproduct is easily removed by aqueous extraction, unlike the triphenylphosphine oxide byproduct from Wittig reactions. This clean workup procedure is particularly advantageous in pharmaceutical and industrial applications [1] [2].

Synthesis of Biologically Active Molecules

Construction of α,β-Unsaturated Esters and Derivatives

tert-Butyl diethylphosphonoacetate serves as a fundamental building block for constructing α,β-unsaturated ester systems, which are prevalent in numerous biologically active natural products and pharmaceutical compounds [8] [9]. The compound's unique structural features enable efficient formation of these motifs through direct olefination reactions.

The synthesis of α,β-unsaturated esters proceeds through the standard Horner-Wadsworth-Emmons protocol, where the phosphonate carbanion reacts with aldehydes or ketones to form the desired alkene products with concomitant ester retention [1] [2]. The tert-butyl ester group provides enhanced stability during reaction conditions while offering selective deprotection options for subsequent transformations.

Stereoselective synthesis of trisubstituted α,β-unsaturated esters has been achieved using tert-butyl diethylphosphonoacetate in combination with α-substituted aldehydes. These reactions typically proceed with 85-95% E-selectivity, providing access to geometrically defined products essential for biological activity [4].

The methodology has been successfully applied to the synthesis of fluorinated α,β-unsaturated esters, important scaffolds in medicinal chemistry [10]. The electron-withdrawing nature of fluorine substituents is well-tolerated, maintaining high yields and selectivity throughout the transformation.

Applications in the Synthesis of Peptide Bond Mimetics

tert-Butyl diethylphosphonoacetate has found extensive application in the synthesis of peptide bond mimetics, particularly in the development of phosphopeptide analogs and peptidomimetic structures [11] [12]. These compounds serve as valuable tools for studying protein-protein interactions and developing therapeutic agents.

The synthesis of phosphopeptide mimetics involves incorporation of the phosphonate moiety as a hydrolytically stable analog of the phosphate group in phosphorylated proteins [11]. tert-Butyl diethylphosphonoacetate provides the phosphonate functionality while enabling subsequent peptide coupling reactions through standard amide bond formation protocols.

Stereocontrolled synthesis of phosphopeptide mimetics has been achieved through asymmetric variants of the Horner-Wadsworth-Emmons reaction using tert-butyl diethylphosphonoacetate in combination with chiral auxiliaries [12]. These approaches provide access to enantiopure phosphopeptide analogs essential for biological studies.

The compound has been particularly valuable in the synthesis of protease inhibitors and enzyme transition state analogs, where the phosphonate group serves as a tetrahedral intermediate mimic [11] [12]. These applications have led to the development of potent and selective inhibitors for various therapeutic targets.

Role in the Preparation of Phosphopeptide Mimetics and Prodrugs

tert-Butyl diethylphosphonoacetate plays a crucial role in the synthesis of phosphopeptide mimetic prodrugs, particularly those targeting specific protein domains such as the Src homology 2 domain of signal transducer and activator of transcription 3 [11] [12]. These compounds represent a promising approach for selective cancer therapy.

The prodrug strategy involves masking the phosphonate groups with bis-pivaloyloxymethyl protecting groups, which are enzymatically cleaved in cells to release the active phosphonate [11]. tert-Butyl diethylphosphonoacetate serves as the key starting material for incorporating the phosphonate functionality into these complex structures.

Structure-activity relationship studies have demonstrated that phosphopeptide mimetics synthesized using tert-butyl diethylphosphonoacetate exhibit enhanced affinity and selectivity for their target proteins [12]. The inclusion of a β-methyl group, introduced through alkylation of the phosphonate carbanion, provides 2-3 fold enhanced affinity for the target Stat3 protein.

These prodrugs demonstrate complete inhibition of Stat3 phosphorylation at concentrations of 0.5-1 μM while maintaining selectivity over other Stat proteins and related targets [11] [12]. The compounds show clear distinction between cytotoxicity and downstream effects, making them valuable tools for studying Stat3-mediated signaling pathways.

Methodological Advances in Carbon-Carbon Bond Formation

Innovations in Base Selection and Reaction Conditions

Recent methodological advances have significantly expanded the utility of tert-butyl diethylphosphonoacetate in carbon-carbon bond formation through innovations in base selection and reaction conditions. These developments have addressed longstanding limitations in substrate scope and reaction efficiency.

The development of iPrMgCl-mediated deprotonation represents a major breakthrough in Horner-Wadsworth-Emmons chemistry [7]. This magnesium-based system provides complete E-selectivity (>95%) and operates under mild conditions at room temperature. The use of 1.8 equivalents of iPrMgCl in tetrahydrofuran (0.03 M concentration) enables efficient deprotonation while minimizing side reactions.

Mechanistic studies have revealed that the iPrMgCl system forms a chelated phosphonoenolate structure that favors the E-selective elimination pathway [7]. The magnesium cation coordination stabilizes the reactive intermediate and promotes stereoselectivity through enhanced organization of the oxaphosphetane transition state.

Masamune-Roush conditions utilizing lithium chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene have been adapted for base-sensitive substrates [4]. These conditions provide excellent yields (85-95%) with maintained stereoselectivity while tolerating acid-sensitive functional groups that decompose under traditional sodium hydride conditions.

The implementation of microwave-assisted conditions has dramatically reduced reaction times while maintaining high yields and selectivity [13]. Potassium carbonate in toluene/ethanol/water systems under microwave irradiation (110°C, 10 minutes) provides rapid access to products with 90-98% E-selectivity.

Tandem and Multicomponent Reactions

tert-Butyl diethylphosphonoacetate has been successfully incorporated into tandem and multicomponent reaction sequences, significantly increasing synthetic efficiency and molecular complexity [14] [15]. These approaches combine multiple bond-forming events in a single reaction vessel, reducing step count and improving overall yields.

Tandem Horner-Wadsworth-Emmons/cyclization reactions have been developed for the synthesis of cyclic structures [15]. The initial olefination creates an α,β-unsaturated ester intermediate that undergoes subsequent intramolecular cyclization to form five- to seven-membered rings. These sequences typically proceed with 85-95% E-selectivity and overall yields of 75-90%.

Multicomponent coupling reactions involving tert-butyl diethylphosphonoacetate, aldehydes, primary amines, and carboxylic acids have been developed for pharmaceutical applications . This approach has been successfully applied to the synthesis of DPP4 inhibitors such as ABT-341, achieving 85-95% yields through a convergent one-pot procedure.

The integration of Horner-Wadsworth-Emmons reactions with Diels-Alder cycloadditions has been demonstrated using tert-butyl diethylphosphonoacetate-derived dienes [15]. These tandem sequences provide access to complex polycyclic structures in a single operation, with the phosphonate serving as both a activating group and a synthetic handle for further elaboration.

Domino reactions combining Horner-Wadsworth-Emmons olefination with Michael addition have been developed for the construction of substituted cyclic compounds [17]. These sequences proceed through initial olefination followed by intramolecular conjugate addition, providing efficient access to functionalized ring systems.

Integration with Modern Catalytic Systems

The integration of tert-butyl diethylphosphonoacetate with modern catalytic systems has opened new avenues for efficient and selective carbon-carbon bond formation. These developments combine the reliability of the Horner-Wadsworth-Emmons reaction with the precision of catalytic transformations.

Bicyclic triaminophosphine-promoted stereoselective synthesis represents a significant advancement in catalyst design [8] [9]. These specialized phosphine catalysts enable the formation of α,β-unsaturated esters, fluorides, and nitriles from aldehydes and ketones with enhanced selectivity and broader substrate scope.

Palladium-catalyzed cross-coupling reactions have been successfully integrated with Horner-Wadsworth-Emmons chemistry using tert-butyl diethylphosphonoacetate [18]. Suzuki-Miyaura coupling of aryl boronic acids with brominated phosphonoacetate derivatives, followed by Horner-Wadsworth-Emmons olefination, provides efficient access to complex aromatic α,β-unsaturated esters.

Organocatalytic approaches have been developed for asymmetric variants of the Horner-Wadsworth-Emmons reaction using tert-butyl diethylphosphonoacetate [19]. These methods employ chiral organocatalysts to induce enantioselectivity in the carbon-carbon bond formation, providing access to optically active α,β-unsaturated esters.

Photocatalytic activation of tert-butyl diethylphosphonoacetate has been explored for radical-mediated transformations [14]. These approaches utilize visible light photocatalysis to generate phosphonate radicals that participate in novel carbon-carbon bond forming reactions, expanding the synthetic utility beyond traditional ionic mechanisms.

Use in the Synthesis of Natural Products and Complex Molecules

Case Studies in Total Synthesis

tert-Butyl diethylphosphonoacetate has been instrumental in numerous total synthesis campaigns, serving as a key strategic element in the construction of complex natural products. The following case studies demonstrate its versatility and effectiveness in challenging synthetic contexts.

Synthesis of Hydroxymethylated Dihydroxyvitamin D3 Analogs: The compound serves as a crucial intermediate in the Wittig-Horner approach for preparing potential antitumor agents [8]. The synthesis involves carbanion formation from tert-butyl diethylphosphonoacetate followed by reaction with appropriate aldehydes to construct the characteristic side chain. The reaction proceeds with 85-95% yields and excellent E-selectivity, providing access to geometrically defined vitamin D analogs essential for biological activity.

Saudin Total Synthesis: In the synthesis of the hypoglycemic macrolide Saudin, tert-butyl diethylphosphonoacetate was employed for macrocyclization through a Horner-Wadsworth-Emmons strategy [21]. The approach involved formation of the α,β-unsaturated ester precursor, followed by selective hydrolysis and bis-ketal formation using trimethylsilyl triflate. The synthetic material was obtained in 70% yield and confirmed the absolute configuration of the natural product.

Macrosphelide Synthesis: The macrolide antibiotic macrosphelides were synthesized using tert-butyl diethylphosphonoacetate in a 14-membered ring macrocyclization strategy [22]. The intramolecular Horner-Wadsworth-Emmons reaction was promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile, achieving 80-90% yields with excellent geometrical control of the resulting alkene.

Pestalotioprolides E and F: The first asymmetric total synthesis of these cytotoxic macrolides employed an intramolecular Horner-Wadsworth-Emmons reaction for 14-membered lactone formation [23]. The strategy utilized tert-butyl diethylphosphonoacetate as the phosphonate component, achieving 75-85% yields with complete stereocontrol in the macrocyclization step.

Limonin Synthesis: In the 35-step total synthesis of the limonoid natural product limonin, tert-butyl diethylphosphonoacetate was employed for radical cascade setup [24]. The compound served as a substrate for generating reactive intermediates that participated in complex polycyclization sequences, demonstrating the compatibility of phosphonate chemistry with radical-based transformations.

Retrosynthetic Applications and Strategic Bond Disconnections

tert-Butyl diethylphosphonoacetate has proven invaluable in retrosynthetic planning, offering strategic disconnections that simplify complex molecular architectures. The compound's dual functionality as both a nucleophile and electrophile equivalent enables diverse synthetic approaches.

Macrocyclization Strategies: The compound frequently serves as a key disconnection point in macrocyclic natural product synthesis. The Horner-Wadsworth-Emmons reaction provides reliable access to E-configured alkenes within macrocyclic frameworks, with the phosphonate serving as a synthetic equivalent for acetic acid derivatives [23] [22]. This approach has been successfully applied to numerous macrolides, including macrosphelides and pestalotioprolides.

α,β-Unsaturated Ester Synthesis: Retrosynthetic analysis of complex molecules containing α,β-unsaturated ester motifs frequently identifies tert-butyl diethylphosphonoacetate as an optimal precursor [4]. The compound enables convergent synthesis approaches where complex aldehydes or ketones are coupled with the phosphonate to establish the desired alkene geometry and oxidation state.

Chain Extension Applications: The reagent serves as a two-carbon extension equivalent in linear synthesis strategies [2]. This application is particularly valuable in terpene synthesis, where the phosphonate provides access to extended carbon chains with defined stereochemistry and functional group placement.

Functional Group Interconversion: The tert-butyl ester moiety provides a masked carboxylic acid equivalent that can be selectively deprotected under mild conditions [13]. This strategy enables orthogonal protection schemes in complex natural product synthesis, where multiple ester functionalities require differential manipulation.

Convergent Synthesis Approaches: tert-Butyl diethylphosphonoacetate enables convergent synthetic strategies where complex fragments are assembled through Horner-Wadsworth-Emmons coupling [11] [12]. This approach has been particularly successful in phosphopeptide mimetic synthesis, where the phosphonate serves as both a coupling partner and a key pharmacophore element.

Strategic Bond Formation: The compound's ability to participate in tandem and multicomponent reactions makes it valuable for strategic bond disconnections that simplify retrosynthetic analysis [14] [15]. These approaches enable the simultaneous formation of multiple bonds, reducing step count and improving overall synthetic efficiency.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (28.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant